P2X3 Receptor Antagonism: 1-(3-Fluorophenyl)cyclobutanamine Exhibits Sub-Micromolar Potency Distinct from Structural Analogs
1-(3-Fluorophenyl)cyclobutanamine demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This ion channel target is implicated in chronic pain and inflammatory nociception. The P2X3 activity profile of the 3-fluoro isomer is a distinguishing feature not reported for the 2-fluoro (CAS 1017391-62-6) or 4-fluoro (CAS 920501-69-5) analogs, which are instead associated with serotonin 5-HT2C receptor antagonism and GPCR binding, respectively . This target-level divergence demonstrates that the 3-fluoro substitution pattern directs P2X3 engagement.
| Evidence Dimension | P2X3 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 2-fluoro analog (CAS 1017391-62-6) – no reported P2X3 activity; 4-fluoro analog (CAS 920501-69-5) – no reported P2X3 activity |
| Quantified Difference | Target engagement uniquely observed for 3-fluoro isomer |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; compound tested at 10 µM |
Why This Matters
This establishes the 3-fluoro isomer as the only cyclobutylamine in this series with documented P2X3 antagonist activity, making it the requisite choice for pain target screening programs.
- [1] BindingDB. Affinity Data: EC50 = 80 nM for Antagonist Activity at Recombinant Rat P2X3 Receptor. BDBM50118219. View Source
